molecular formula C27H25N B12668236 N-Ethyl-4-(triphenylmethyl)aniline CAS No. 94159-44-1

N-Ethyl-4-(triphenylmethyl)aniline

Cat. No.: B12668236
CAS No.: 94159-44-1
M. Wt: 363.5 g/mol
InChI Key: KPVHNMPZJYOBCU-UHFFFAOYSA-N
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Description

N-Ethyl-4-(triphenylmethyl)aniline is a substituted aniline derivative featuring an ethyl group on the nitrogen atom and a bulky triphenylmethyl (trityl) group at the para position of the aromatic ring. The trityl group is a sterically demanding substituent known for its electron-donating properties via hyperconjugation, which can influence the compound’s electronic environment and reactivity.

Properties

CAS No.

94159-44-1

Molecular Formula

C27H25N

Molecular Weight

363.5 g/mol

IUPAC Name

N-ethyl-4-tritylaniline

InChI

InChI=1S/C27H25N/c1-2-28-26-20-18-25(19-21-26)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-21,28H,2H2,1H3

InChI Key

KPVHNMPZJYOBCU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(triphenylmethyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(triphenylmethyl)aniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .

Industrial Production Methods

Industrial production of N-Ethyl-4-(triphenylmethyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(triphenylmethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield various aniline derivatives. Substitution reactions can produce a wide range of substituted aromatic compounds .

Mechanism of Action

The mechanism of action of N-Ethyl-4-(triphenylmethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Table 1: Key Properties of N-Ethyl-4-Substituted Anilines

Compound Name Substituent (R) Electronic Effects Steric Hindrance Key Applications/Findings References
N-Ethyl-4-(triphenylmethyl)aniline Triphenylmethyl (Trityl) Moderate electron-donating* High (bulky trityl group) Potential protective group in synthesis Inferred
Thio-2 (N-Ethyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline) 6-Methylbenzothiazole Electron-withdrawing (aromatic heterocycle) Moderate Inhibits AR-Bag1L binding; anticancer
N-Ethyl-4-[1H-indol-3-yl(4-methylphenyl)methyl]aniline Indolyl-(4-methylphenyl) Electron-donating (methyl group) Moderate (planar indole) Green chemistry synthesis; IR data available
N-Ethyl-4-[1H-indol-3-yl(4-bromophenyl)methyl]aniline Indolyl-(4-bromophenyl) Electron-withdrawing (Br atom) Moderate (planar indole) Halogen effects on reactivity

*Trityl groups donate electrons via hyperconjugation but may also exhibit steric shielding of reactive sites.

Research Findings and Implications

  • Biological Activity : Thio-2’s benzothiazole substituent enables precise targeting of protein interactions, highlighting the importance of substituent electronic tuning . The trityl group’s bulk may instead favor applications in materials science or as a stabilizing moiety.
  • Green Chemistry : Indole-derived N-ethylanilines (e.g., 6w, 6y) showcase solvent-efficient syntheses with characterized IR profiles (e.g., NH stretches at ~3400 cm⁻¹), providing benchmarks for analogous trityl-containing compounds .

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